molecular formula C9H12N4O2 B12740632 N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide CAS No. 159383-35-4

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide

Cat. No.: B12740632
CAS No.: 159383-35-4
M. Wt: 208.22 g/mol
InChI Key: FHBRHGAXSMEPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a cyanoimino group, and a pyrrolidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide typically involves the cyclization of N-acetyl derivatives. One common method includes the chloroacetylation of benzylamine under simple conditions using sodium ethoxide and sodium ethylate, which produces N-benzyl-2-chloroacetamide. This intermediate is then allowed to react with various reagents such as acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate to create the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanoimino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoimino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-acetyl-2-(amino)-1-pyrrolidineacetamide.

Scientific Research Applications

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The cyanoimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

N-Acetyl-2-(cyanoimino)-1-pyrrolidineacetamide can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.

Properties

CAS No.

159383-35-4

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

N-acetyl-2-(2-cyanoiminopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C9H12N4O2/c1-7(14)12-9(15)5-13-4-2-3-8(13)11-6-10/h2-5H2,1H3,(H,12,14,15)

InChI Key

FHBRHGAXSMEPJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)CN1CCCC1=NC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.